molecular formula C26H24N4O6 B2702208 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 714926-65-5

2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2702208
CAS No.: 714926-65-5
M. Wt: 488.5
InChI Key: AAGMNKSAMCXAQZ-UHFFFAOYSA-N
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Description

2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H24N4O6 and its molecular weight is 488.5. The purity is usually 95%.
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Biological Activity

The compound 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N4O6C_{26}H_{24}N_{4}O_{6} with a molecular weight of approximately 488.5 g/mol. Its structure features several functional groups, including amino, nitro, and methoxy groups, which contribute to its biological activity.

Property Value
Molecular FormulaC26H24N4O6
Molecular Weight488.5 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. It has shown effectiveness in modulating pathways associated with cancer cell growth and survival.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokine production. This property suggests possible applications in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs). A common synthetic route includes:

  • Starting Materials : Aldehydes or isatin are reacted with malononitrile and β-ketoesters.
  • Reagents : Potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
  • Reaction Conditions : The reactions can be performed with or without catalysts under reflux conditions.

Case Study 1: Anticancer Evaluation

A study evaluated the compound's anticancer properties against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing conditions characterized by excessive inflammation.

Properties

IUPAC Name

2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6/c1-15-12-22-24(26(31)29(15)11-10-16-8-9-20(34-2)21(13-16)35-3)23(18(14-27)25(28)36-22)17-6-4-5-7-19(17)30(32)33/h4-9,12-13,23H,10-11,28H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGMNKSAMCXAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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